molecular formula C17H19FN4O2 B2598846 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034393-40-1

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2598846
CAS No.: 2034393-40-1
M. Wt: 330.363
InChI Key: IZZIZVQULVYNPX-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a 6-ethyl-5-fluoropyrimidine core, a pyrrolidine linker, and a pyridin-3-yl ethanone moiety. The 6-ethyl-5-fluoropyrimidine scaffold is a recognized building block in the preparation of bioactive compounds, notably for the development of broad-spectrum triazole antifungal agents . The inclusion of a pyrrolidine ring, a five-membered nitrogen heterocycle, is a strategic design element commonly employed to enhance the physicochemical and biological properties of drug candidates. Pyrrolidine and related structures are frequently found in FDA-approved antibacterial drugs and are known to aid in modulating factors such as potency, selectivity, and lipophilicity, which can improve a compound's ability to interact with biological targets and cross cell membranes . The specific molecular architecture of this reagent suggests potential for application in early-stage research, including but not limited to, use as a key intermediate in the synthesis of potential enzyme inhibitors or receptor modulators. Its structure-activity relationship (SAR) can be explored to optimize lead compounds for various therapeutic areas. Researchers can utilize this compound as a versatile scaffold for probing biological mechanisms and developing novel pharmacologically active molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-2-14-16(18)17(21-11-20-14)24-13-5-7-22(10-13)15(23)8-12-4-3-6-19-9-12/h3-4,6,9,11,13H,2,5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIZVQULVYNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the pyridine ring, and the pyrimidine ring. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: This can be synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Formation of the Pyrimidine Ring: This can be synthesized through the reaction of β-dicarbonyl compounds with amidines or urea derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis of Pyridine and Pyrimidine Derivatives

Key Compounds :

1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (Compound 128) Structural Similarities: Contains a pyridin-3-yl ethanone group and a pyrimidine ring. Differences: The hexylamino substituent and dihydropyrido-pyrimidine scaffold may enhance lipophilicity compared to the target compound’s pyrrolidinyloxy linker. Activity: Reported as a SARS-CoV-2 inhibitor with high binding affinity, suggesting the pyridin-3-yl ethanone motif contributes to target engagement .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (Catalog Compound) Structural Similarities: Shares the ethanone and pyrrolidin-1-yl-pyridine framework. Differences: Methoxy group at position 2 and absence of fluorinated pyrimidine. Implications: The methoxy group may reduce metabolic oxidation but lacks the electronic effects of fluorine .

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents Fluorine Presence Biological Relevance
Target Compound Pyridin-3-yl ethanone 6-Ethyl-5-fluoropyrimidin-4-yl, pyrrolidin Yes Potential kinase inhibitor
Compound 128 Pyridin-3-yl ethanone Hexylamino, dihydropyrido-pyrimidine No SARS-CoV-2 inhibitor
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridin-3-yl ethanone Methoxy, pyrrolidin-1-yl No Structural analog

Role of Fluorine and Heterocyclic Linkers

  • Fluorine Position: The target compound’s 5-fluoropyrimidinyl group may enhance binding through electronegative effects, contrasting with 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (Compound 33), where fluorine on the piperidine improves membrane permeability .

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